4-chloro-2-[[(2R,3S)-1-methyl-2-(2-methylpyrazol-3-yl)piperidin-3-yl]methylamino]benzonitrile
Description
4-chloro-2-[[(2R,3S)-1-methyl-2-(2-methylpyrazol-3-yl)piperidin-3-yl]methylamino]benzonitrile is a synthetic organic compound. It exhibits a wide range of applications in medicinal chemistry, particularly as a scaffold for drug design and development. Its unique chemical structure allows it to participate in various chemical reactions, making it a valuable compound for both research and industrial applications.
Properties
IUPAC Name |
4-chloro-2-[[(2R,3S)-1-methyl-2-(2-methylpyrazol-3-yl)piperidin-3-yl]methylamino]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN5/c1-23-9-3-4-14(18(23)17-7-8-22-24(17)2)12-21-16-10-15(19)6-5-13(16)11-20/h5-8,10,14,18,21H,3-4,9,12H2,1-2H3/t14-,18+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLLOIXJEBJIERC-KBXCAEBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1C2=CC=NN2C)CNC3=C(C=CC(=C3)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC[C@H]([C@@H]1C2=CC=NN2C)CNC3=C(C=CC(=C3)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: : The synthesis usually begins with commercially available starting materials like 4-chlorobenzonitrile and 2-methyl-3-pyrazole.
Reactions
Step 1: : 4-chlorobenzonitrile undergoes a nucleophilic substitution reaction with the appropriate amine precursor in the presence of a base, such as sodium hydride, to form an intermediate.
Step 2: : The intermediate is then subjected to a reductive amination reaction with a piperidine derivative in the presence of a reducing agent like sodium cyanoborohydride.
Reaction Conditions: : These reactions typically require inert atmosphere conditions (like nitrogen or argon), low temperatures for nucleophilic substitutions, and mild conditions for the reductive amination to avoid side reactions.
Industrial Production Methods:
Large-Scale Synthesis: : The industrial preparation involves scalable reaction conditions, ensuring high yields and purity.
Optimizations: : Process optimizations include using continuous flow reactors for better control over reaction parameters, and employing green chemistry principles like minimizing waste and using less hazardous solvents.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : Undergoes oxidation reactions to form corresponding oxides using oxidizing agents like potassium permanganate.
Reduction: : Can be reduced under catalytic hydrogenation conditions to yield corresponding amines.
Substitution: : Participates in nucleophilic aromatic substitution reactions, where the chlorine atom can be substituted by various nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Sodium cyanoborohydride, catalytic hydrogenation.
Bases: : Sodium hydride, potassium tert-butoxide.
Solvents: : Anhydrous ethanol, dichloromethane, tetrahydrofuran.
Major Products:
Oxides: : Resulting from oxidation reactions.
Amines: : Formed through reduction reactions.
Substituted Derivatives: : Generated via nucleophilic substitution reactions.
Scientific Research Applications
In Chemistry:
Synthetic Intermediate: : Used as an intermediate in the synthesis of various complex molecules.
Catalysis: : Acts as a ligand in catalytic processes for organic transformations.
In Biology:
Biomolecular Studies: : Utilized in the study of enzyme inhibition and protein-ligand interactions.
Cell Signaling Research: : Serves as a tool to investigate cellular pathways and mechanisms.
In Medicine:
Drug Development: : Scaffold for designing new pharmaceutical agents, especially in the fields of neurology and oncology.
Therapeutic Applications: : Potential therapeutic applications in treating neurodegenerative diseases and cancers.
In Industry:
Agriculture: : Ingredient in the formulation of agricultural chemicals like herbicides and fungicides.
Material Science: : Used in the development of advanced materials with specific functional properties.
Mechanism of Action
Molecular Targets and Pathways:
Enzyme Inhibition: : Inhibits specific enzymes involved in critical biochemical pathways, thereby altering the course of biological reactions.
Receptor Binding: : Binds to particular receptors on cell surfaces, modulating signal transduction pathways.
Cellular Pathways: : Interferes with cellular mechanisms like apoptosis, proliferation, and differentiation.
Comparison with Similar Compounds
4-chloro-2-aminobenzonitrile: : Similar in structure but lacks the piperidine and pyrazole moieties.
4-chloro-2-[(2-methylamino)piperidin-3-yl]benzonitrile: : Shares the piperidine ring but differs in the substitution pattern and functional groups.
Unique Features:
Structural Complexity: : The presence of both the piperidine and pyrazole rings makes it structurally distinct.
Versatility: : The compound's ability to participate in diverse chemical reactions enhances its applicability in various fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
